3-(Piperidin-4-ylmethyl)-1H-indole is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol. It is classified as an indole derivative, which is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The compound is known for its potential applications in pharmaceuticals, particularly as a precursor for synthesizing more complex molecules.
3-(Piperidin-4-ylmethyl)-1H-indole can be synthesized from various starting materials, including 3-pyridin-4-ylmethyl-1H-indole. It belongs to the category of piperidinyl-indole derivatives, which have been studied for their biological activities, including potential therapeutic effects against various diseases. The compound's CAS number is 3515-49-9, and it has been documented in several chemical databases and patent literature, indicating its relevance in synthetic organic chemistry and drug discovery.
The synthesis of 3-(piperidin-4-ylmethyl)-1H-indole typically involves a multi-step process:
The synthesis utilizes standard organic chemistry techniques such as filtration, concentration under reduced pressure, and solvent extraction, which are essential for isolating pure compounds in laboratory settings.
The molecular structure of 3-(piperidin-4-ylmethyl)-1H-indole features an indole ring system substituted with a piperidinyl group at the 3-position. The structural formula can be represented as follows:
The compound exhibits a planar indole core which contributes to its biological activity, while the piperidinyl group enhances solubility and interaction with biological targets.
3-(Piperidin-4-ylmethyl)-1H-indole can participate in various chemical reactions typical of indole derivatives:
These reactions make it a valuable intermediate in organic synthesis.
3-(Piperidin-4-ylmethyl)-1H-indole serves as an important intermediate in medicinal chemistry for developing new pharmaceuticals. Its applications include:
The compound's versatility makes it a subject of interest in ongoing research aimed at discovering novel therapeutic agents.
The 3-(piperidin-4-ylmethyl)-1H-indole scaffold emerged from systematic mining of high-throughput screening (HTS) libraries against aminergic targets. The closely related analog 3-piperidin-4-yl-1H-indole (CAS 17403-09-7) was first identified in the GlaxoSmithKline Tres Cantos Antimalarial Set (TCAMS), where compound TCMDC-134281 (EC₅₀ = 34 nM against P. falciparum 3D7 strain) served as the progenitor hit [1] [5]. This molecule featured a 4-aminoquinoline fragment linked to the indole-piperidine core but exhibited high lipophilicity (LogP >5) and chloroquine cross-resistance. Medicinal chemists subsequently dissected this hybrid structure, replacing the 4-aminoquinoline with simpler piperidine moieties and strategically introducing a methylene spacer to yield 3-(piperidin-4-ylmethyl)-1H-indole—retaining antiplasmodial activity while mitigating resistance liabilities [1]. The synthesis typically employs a fragment-coupling approach:
This scaffold’s discovery exemplifies deconstruction-reconstruction strategies in hit-to-lead optimization, where structural simplification of HTS hits generates privileged chemotypes with enhanced drug-likeness.
The 3-(piperidin-4-ylmethyl)-1H-indole scaffold functions as a privileged structure for aminergic G protein-coupled receptor (GPCR) modulation due to its stereoelectronic mimicry of endogenous monoamine neurotransmitters. The indole nitrogen engages in hydrogen bonding with conserved aspartate residues (e.g., D3.32 in transmembrane helix 3), while the piperidine nitrogen protonates under physiological pH to form a cationic center critical for ionic interactions within orthosteric sites [3] [7]. The methylene linker provides torsional flexibility, enabling optimal vectoring of substituents toward secondary binding pockets. Key GPCR targets include:
Table 1: GPCR Target Engagement Profiles of 3-(Piperidin-4-ylmethyl)-1H-Indole Derivatives
GPCR Target | Binding Affinity (Kᵢ, nM) | Key Structural Modifications | Therapeutic Application |
---|---|---|---|
D₂ Dopamine | 0.2 - 15 | C5-F/Cl; N-Arylpiperazine extension | Schizophrenia, Parkinson's |
5-HT₁ₐ Serotonin | 1 - 50 | Indole N1-alkylation; C6-OMe | Depression, Anxiety |
5-HT₂ₐ Serotonin | 5 - 100 | C5-Br/I; C2-carboxamide | Antipsychotic |
H₃ Histamine | 3 - 30 | N-(3-Picolyl)piperidine; C7-CN | Cognitive impairment |
The scaffold’s intrinsic polypharmacology enables rational design of multi-target-directed ligands (MTDLs) for complex neuropsychiatric, metabolic, and infectious diseases. Its modular architecture permits independent optimization toward distinct targets:
CNS Disorders: Hybridization with known pharmacophores yields balanced D₂/5-HT₁ₐ/5-HT₂ₐ profiles. Compound 14i (GSK-3β inhibitor) incorporates N-(1-alkylpiperidin-4-yl)methyl)-1H-indazole-3-carboxamide to achieve IC₅₀ = 8 nM against GSK-3β, with in vivo efficacy in bipolar mania models [6]. The indole/piperidine core serves as a conformational restraint for target engagement while maintaining brain penetrance (brain/plasma ratio >2) [6] [7].
Antimalarial Agents: Simplified analogs of TCMDC-134281 lacking the 4-aminoquinoline fragment (e.g., compound 10d) exhibit EC₅₀ ≈ 3 µM against P. falciparum Dd2/3D7 strains without chloroquine cross-resistance. This is attributed to a novel mechanism distinct from heme crystallization inhibition [1].
Anticancer Applications: Incorporation of Michael acceptors (e.g., acrylamides) at the piperidine nitrogen enables covalent inhibition of kinase catalytic lysines (e.g., EGFR, HER2). Neratinib-inspired analogs demonstrate dual EGFR/HER2 inhibition via Cys773/Cys805 targeting [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: